molecular formula C7H5NO4 B14859343 4-Formyl-6-hydroxypyridine-2-carboxylic acid

4-Formyl-6-hydroxypyridine-2-carboxylic acid

Cat. No.: B14859343
M. Wt: 167.12 g/mol
InChI Key: KNQCEBRQUUGCMP-UHFFFAOYSA-N
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Description

4-Formyl-6-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H5NO4 It is a derivative of pyridine, featuring a formyl group at the 4-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-6-hydroxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 6-hydroxypyridine-2-carboxylic acid using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Formyl-6-hydroxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-6-hydroxypyridine-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    6-Hydroxypyridine-2-carboxylic acid: Lacks the formyl group at the 4-position.

    4-Hydroxypyridine-2-carboxylic acid: Lacks the hydroxyl group at the 6-position.

    2,6-Pyridinedicarboxylic acid: Lacks the formyl group and hydroxyl group.

Uniqueness: 4-Formyl-6-hydroxypyridine-2-carboxylic acid is unique due to the presence of both a formyl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

4-formyl-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H5NO4/c9-3-4-1-5(7(11)12)8-6(10)2-4/h1-3H,(H,8,10)(H,11,12)

InChI Key

KNQCEBRQUUGCMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)C=O

Origin of Product

United States

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